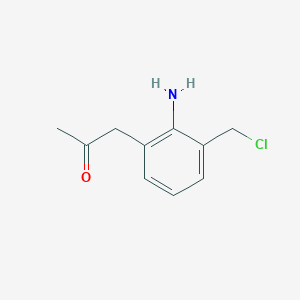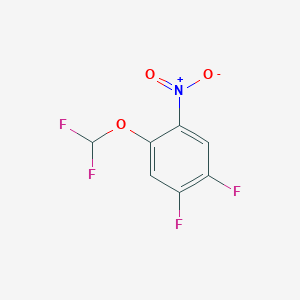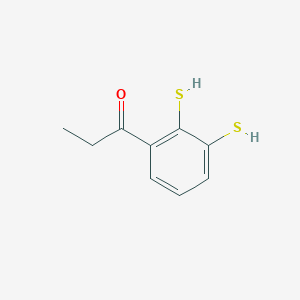
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one is an organic compound with a unique structure that includes a difluoromethyl group and a mercapto group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-(difluoromethyl)thiophenol with acetone in the presence of an aluminum chloride catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts, such as zeolites, can also be employed to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2-(Difluoromethyl)-6-sulfonylphenyl)propan-2-one.
Reduction: Formation of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the mercapto group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Trifluoromethyl)-6-mercaptophenyl)propan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(2-(Difluoromethyl)-4-mercaptophenyl)propan-2-one: Similar structure but with the mercapto group in a different position on the phenyl ring.
Uniqueness
1-(2-(Difluoromethyl)-6-mercaptophenyl)propan-2-one is unique due to the specific positioning of the difluoromethyl and mercapto groups, which can influence its reactivity and biological activity. The presence of both groups in the same molecule allows for a combination of properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C10H10F2OS |
|---|---|
Poids moléculaire |
216.25 g/mol |
Nom IUPAC |
1-[2-(difluoromethyl)-6-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10F2OS/c1-6(13)5-8-7(10(11)12)3-2-4-9(8)14/h2-4,10,14H,5H2,1H3 |
Clé InChI |
PXMIEOPKYROGCA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=CC=C1S)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


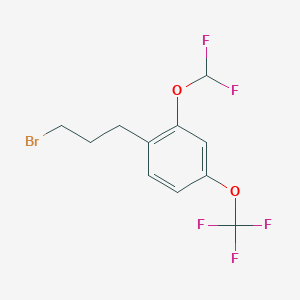
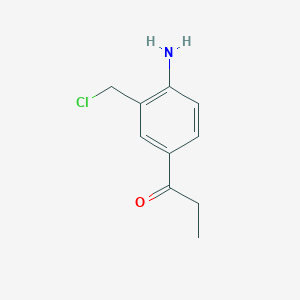
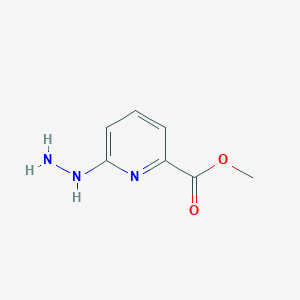
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
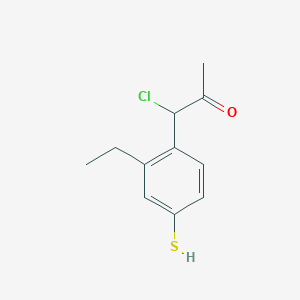

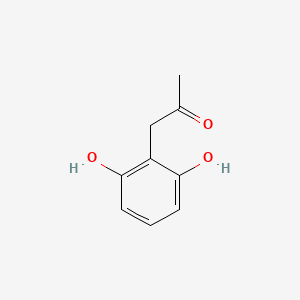

![{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile](/img/structure/B14059829.png)
